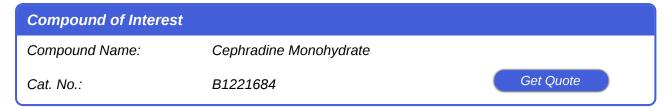


# Physicochemical Properties of Cephradine Monohydrate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Cephradine Monohydrate**, a first-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and quality control activities by providing key data, experimental methodologies, and a deeper understanding of the molecule's behavior.

### **General Information**

Cephradine is a semi-synthetic, broad-spectrum antibiotic effective against a range of Gram-positive and some Gram-negative bacteria. Its monohydrate form is a common crystalline state used in pharmaceutical formulations.

Appearance: White to off-white crystalline powder.[1] Small, colorless crystals have also been described.[2]

## **Quantitative Physicochemical Data**

The following tables summarize the key physicochemical properties of **Cephradine Monohydrate**.



### Foundational & Exploratory

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Identifier	Value	Source
CAS Number	75975-70-1	[3]
Molecular Formula	C16H19N3O4S·H2O	[3]
Molecular Weight	367.42 g/mol	[3]

Property	Value	Source
Melting Point	140-142 °C (with decomposition)	[2]
pKa1 (Carboxylic Acid)	~2.6	[2]
pKa₂ (Amine)	~7.3	[2]
LogP	-1.50	[2]



Solvent	Solubility	Source
Water	4 mg/mL (10.88 mM) at 25°C; Sparingly soluble	[3]
0.12 N HCl	Soluble (used as dissolution medium)	[4]
Propylene Glycol	Soluble	[2]
Methanol	Slightly Soluble	
Ethanol	Very slightly soluble	[1]
Acetone	Slightly Soluble	[2]
Chloroform	Practically insoluble	[1]
Ether	Practically insoluble	[1]
Benzene	Insoluble	[2]
Hexane	Insoluble	[2]
DMSO	Insoluble	[3]

## **Experimental Protocols**

This section outlines the general methodologies for determining the key physicochemical properties of **Cephradine Monohydrate**.

### **Solubility Determination**

Method: Dynamic Laser Monitoring Technique[5]

This method can be employed to determine the solubility of **Cephradine Monohydrate** as a function of pH and temperature.

• Sample Preparation: Prepare a suspension of **Cephradine Monohydrate** in the desired solvent system (e.g., water, buffers of varying pH).



 Apparatus: Utilize a system equipped with a laser monitoring device capable of detecting the dissolution of solid particles in a solution. The system should also have precise temperature control.

#### Procedure:

- Place the sample suspension in the measurement cell.
- Stir the suspension continuously to ensure homogeneity.
- Gradually increase the temperature or vary the pH of the solution.
- The laser monitoring system detects the point at which all solid particles have dissolved,
   which corresponds to the saturation solubility at that specific condition.
- Repeat the measurement at different temperatures and pH values to generate a solubility profile.

### **Melting Point Determination**

Method: Capillary Melting Point Method (as per USP <741>)[6]

- Sample Preparation: Finely powder the **Cephradine Monohydrate** sample. Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[6]
- Apparatus: Use a calibrated melting point apparatus.

#### Procedure:

- Place the capillary tube containing the sample into the heating block of the apparatus.
- Heat the block at a controlled rate, typically 1 °C/minute, especially when approaching the expected melting point.[6]
- Observe the sample through the magnifying lens.
- Record the temperature at which the first droplet of liquid is observed (onset of melting)
   and the temperature at which the entire sample becomes a clear liquid (completion of



melting). The range between these two temperatures is the melting range. For **Cephradine Monohydrate**, decomposition is observed.

### pKa Determination

Method: Potentiometric Titration[7][8][9][10]

- Sample Preparation: Accurately weigh and dissolve **Cephradine Monohydrate** in a suitable solvent, typically purified water, to a known concentration (e.g., 1 mM).[10] The solubility should be at least 10<sup>-4</sup> M for this method to be effective.[8]
- Apparatus: Use a calibrated pH meter with a suitable electrode and a burette for the addition
  of the titrant.
- Procedure:
  - Place the sample solution in a thermostated vessel and stir continuously.
  - If determining the acidic pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). If determining the basic pKa, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
  - Record the pH of the solution after each incremental addition of the titrant.
  - Plot the pH of the solution as a function of the volume of titrant added.
  - The pKa values can be determined from the titration curve. The pH at the half-equivalence point is equal to the pKa. Alternatively, the inflection points of the first derivative of the titration curve correspond to the equivalence points, and the pKa can be calculated from these points.

## High-Performance Liquid Chromatography (HPLC) Assay

Method: Reversed-Phase HPLC[11][12]

This method is suitable for the quantification of Cephradine and its related substances.



### • Sample Preparation:

- Standard Solution: Accurately weigh a known amount of Cephradine Monohydrate reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration.[11]
- Sample Solution: Prepare the sample to be analyzed by dissolving it in the same diluent to a concentration within the linear range of the method.
- Chromatographic Conditions (Example):[11]
  - Column: Accucore aQ, 2.6 μm, 50 mm × 2.1 mm
  - Mobile Phase A: 25 mM Ammonium acetate pH 5.0
  - Mobile Phase B: Acetonitrile
  - Gradient/Isocratic: 95% A: 5% B (Isocratic)
  - Flow Rate: 0.6 mL/min
  - Column Temperature: 50 °C
  - Injection Volume: 1 μL
  - o Detection: UV at 254 nm

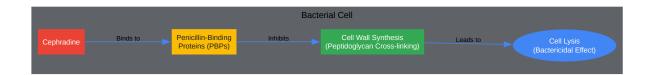
#### Procedure:

- Equilibrate the HPLC system with the mobile phase.
- Inject the standard and sample solutions into the chromatograph.
- Record the chromatograms and determine the peak areas for Cephradine.
- Calculate the concentration of Cephradine in the sample by comparing its peak area to that of the standard.



## Visualizations Mechanism of Action

Cephradine, like other  $\beta$ -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

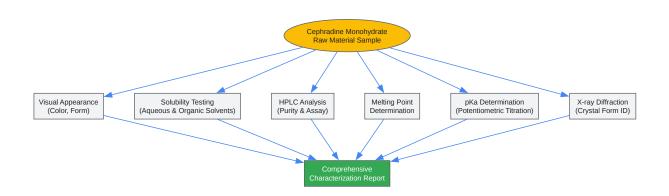


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Caption: Mechanism of action of Cephradine.

## **Experimental Workflow: Physicochemical Characterization**

A typical workflow for the physicochemical characterization of a **Cephradine Monohydrate** raw material sample.



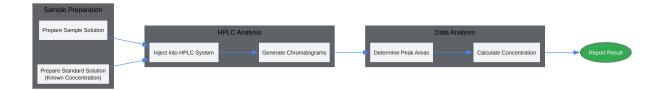


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Caption: Physicochemical characterization workflow.

### **Experimental Workflow: HPLC Assay**

A generalized workflow for the quantitative analysis of **Cephradine Monohydrate** using HPLC.



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Caption: HPLC assay workflow for Cephradine.

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